molecular formula C12H16O3 B1625856 Methyl 4-tert-butoxybenzoate CAS No. 62370-08-5

Methyl 4-tert-butoxybenzoate

Cat. No. B1625856
CAS RN: 62370-08-5
M. Wt: 208.25 g/mol
InChI Key: KUFWTSNZJDTHQD-UHFFFAOYSA-N
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Description

Methyl 4-tert-butoxybenzoate, also known as methyl p-tert-butylphenylacetate, is an organic compound that belongs to the family of benzoic acid esters. This compound is widely used in the fragrance industry due to its pleasant odor and stability. However, recent scientific research has focused on its potential applications in various fields, including medicine, agriculture, and materials science.

Scientific Research Applications

1. Methylation of 1,3-Dicarbonyl Compounds

Methyl 4-tert-butoxybenzoate, through derivatives like tert-butyl peroxybenzoate (TBPB), is used in organic synthesis, particularly in the methylation of 1,3-dicarbonyl compounds. This process is crucial for creating α-methyl derivatives, which are significant in various chemical reactions and applications (Guo, Wang, Jiang, & Yu, 2014).

2. Metabolism in Skin Cells

Studies have shown that derivatives of Methyl 4-tert-butoxybenzoate, such as tert-butyl peroxybenzoate, are metabolized by human skin cells into free radicals. This metabolic capacity is significant in understanding the interaction of these compounds with human biology, particularly in the context of carcinogenic risk associated with hydroperoxides (Athar, Mukhtar, Bickers, Khan, & Kalyanaraman, 1989).

3. Hydrolysis in Skin

The compound and its derivatives are hydrolyzed in human and minipig skin, converting into 4-hydroxybenzoic acid. This transformation is facilitated by carboxylesterases and is significant in understanding the dermal absorption and potential localized toxicity of parabens in cosmetic and pharmaceutical applications (Jewell, Prusakiewicz, Ackermann, Payne, Fate, Voorman, & Williams, 2007).

4. Pharmaceutical and Cosmetic Applications

Methyl 4-hydroxybenzoate, a related compound, is extensively used as an antimicrobial agent in cosmetics, personal-care products, and as a food preservative. The study of its crystalline structure and interactions provides insights into its pharmaceutical and cosmetic applications (Sharfalddin, Davaasuren, Emwas, Jaremko, Jaremko, & Hussien, 2020).

5. Radical Methylation in Organic Chemistry

Methyl 4-tert-butoxybenzoate, through its derivatives, is used in radical methylation processes in organic chemistry. This includes copper-catalyzed methylation of 1,3-diketones, which is a pathway to synthesize α-methyl 1,3-diketones, a precursor for medicinal compounds like Rosuvastatin (Zhou, Li, Zhou, Shoberu, & Zou, 2017).

properties

IUPAC Name

methyl 4-[(2-methylpropan-2-yl)oxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-12(2,3)15-10-7-5-9(6-8-10)11(13)14-4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFWTSNZJDTHQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10544288
Record name Methyl 4-tert-butoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10544288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-tert-butoxybenzoate

CAS RN

62370-08-5
Record name Methyl 4-tert-butoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10544288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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